(+)-2,3,4,6-Tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido[4,3-b]carbazole
Description
Properties
IUPAC Name |
9-methoxy-1,2,5-trimethyl-1,3,4,6-tetrahydropyrido[4,3-b]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-11-14-7-8-21(3)12(2)15(14)10-17-16-9-13(22-4)5-6-18(16)20-19(11)17/h5-6,9-10,12,20H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYSQEYAZQBOCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1C)C(=C3C(=C2)C4=C(N3)C=CC(=C4)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80936439 | |
| Record name | 9-Methoxy-1,2,5-trimethyl-2,3,4,6-tetrahydro-1H-pyrido[4,3-b]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16101-11-4 | |
| Record name | (+)-2,3,4,6-Tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido[4,3-b]carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16101-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-2,3,4,6-Tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido(4,3-b)carbazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016101114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Methoxy-1,2,5-trimethyl-2,3,4,6-tetrahydro-1H-pyrido[4,3-b]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-2,3,4,6-tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido[4,3-b]carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.590 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(+)-2,3,4,6-Tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido[4,3-b]carbazole (CAS Number: 16101-11-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C19H22N2O
- Molecular Weight : 294.39 g/mol
- Chemical Structure : The compound features a pyrido[4,3-b]carbazole core with methoxy and trimethyl substituents.
Synthesis
The synthesis of this compound typically involves the reduction of appropriate precursors using sodium tetrahydroborate in solvents such as methanol or chloroform under ambient conditions .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. Studies have shown that it can scavenge free radicals effectively:
- DPPH Assay Results : The compound demonstrated a significant reduction in DPPH radical concentration at various concentrations compared to control groups.
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 30 |
| 50 | 55 |
| 100 | 75 |
Neuroprotective Effects
Preliminary studies suggest neuroprotective effects against oxidative stress-induced neuronal cell damage:
- Model Used : PC12 cells exposed to H2O2.
- Findings : Treatment with the compound reduced cell death and increased cell viability compared to untreated controls.
Case Studies
In a notable case study published in the Journal of Medicinal Chemistry, researchers highlighted the compound's efficacy in reducing tumor size in xenograft models. The study reported:
- Tumor Growth Inhibition : A significant decrease in tumor volume was observed after treatment with the compound over a four-week period.
| Treatment Group | Tumor Volume (mm³) | % Reduction |
|---|---|---|
| Control | 1200 | - |
| Compound Treatment | 600 | 50 |
Comparison with Similar Compounds
Key Research Findings
Stereochemical Influence : The (+)-enantiomer of the target compound exhibits higher bioactivity than its racemic counterparts, emphasizing the importance of chirality in drug design .
Substituent Effects : Electron-donating groups (e.g., methoxy) at position 9 enhance stability, while methyl groups at positions 1, 2, and 5 modulate steric interactions during synthesis .
Synthesis Challenges : Demethylation steps (e.g., using BBr₃) are critical for introducing hydroxyl groups but often result in moderate yields (35–82%) due to side reactions .
Preparation Methods
Cyclocondensation of Tetrahydrocarbazoles with Malonates
The foundational approach for synthesizing pyrido[4,3-b]carbazole derivatives involves cyclocondensation reactions between tetrahydrocarbazole precursors and malonate esters . For the target compound, 2,3,4,9-tetrahydrocarbazol-1-one serves as the starting material, reacting with dimethyl malonate under acidic conditions. The reaction proceeds via enolate formation, followed by intramolecular cyclization to construct the pyridine ring.
Key Conditions :
-
Solvent: Ethanol or acetic acid
-
Catalyst: Hydrochloric acid or p-toluenesulfonic acid
-
Temperature: 80–100°C
The methoxy and methyl substituents are introduced via selective functionalization of the carbazole precursor prior to cyclocondensation. For instance, 9-methoxy substitution is achieved through O-methylation of a phenolic intermediate using methyl iodide .
Fischer Indole Synthesis for Tetrahydrocarbazole Core Formation
The Fischer indole synthesis is a widely employed method for constructing the tetrahydrocarbazole scaffold. This involves the acid-catalyzed cyclization of phenylhydrazines with cyclohexanones . For the target compound, 4-methoxyphenylhydrazine reacts with 1,3-dimethylcyclohexanone under refluxing acetic acid to form the tetrahydrocarbazole intermediate .
Reaction Mechanism :
-
Condensation of phenylhydrazine with cyclohexanone to form a hydrazone.
-
[3,3]-Sigmatropic rearrangement to generate an imine intermediate.
-
Acid-catalyzed cyclization to yield the tetrahydrocarbazole core .
Optimization Data :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | HCl (conc.) | |
| Temperature | 120°C (reflux) | |
| Reaction Time | 6–8 hours | |
| Yield | 70–85% |
Subsequent N-methylation using methyl iodide in the presence of NaH introduces the 1,2,5-trimethyl groups .
Modified Friedländer Reaction for Pyridine Ring Annulation
A modified Friedländer reaction enables the annulation of a pyridine ring onto the tetrahydrocarbazole scaffold. This one-pot, solvent-free method combines 2,3,4,9-tetrahydrocarbazol-1-one with 3-amino-2-naphthoic acid in the presence of POCl₃ . The reaction proceeds via:
-
Formation of a Schiff base between the amine and ketone.
-
Cyclodehydration to form the pyrido[4,3-b]carbazole framework .
Advantages :
Critical Parameters :
Palladium-Catalyzed Cross-Coupling for Functionalization
Palladium-catalyzed cross-coupling reactions are employed to introduce methyl groups at specific positions. For example, Suzuki-Miyaura coupling using Pd(PPh₃)₄ and methylboronic acid functionalizes the carbazole nucleus at the 5-position .
Typical Protocol :
-
Substrate: 2-bromo-9-methoxy-1-methylcarbazole
-
Catalyst: Pd(PPh₃)₄ (2 mol%)
-
Base: NaHCO₃
-
Solvent: HMPA (hexamethylphosphoramide)
This method is advantageous for late-stage functionalization, enabling precise control over substituent placement.
Multi-Step Synthesis via Protective Group Strategies
A multi-step synthesis route involves protective group chemistry to sequentially introduce methyl and methoxy groups . The strategy includes:
-
Benzylation : Protection of the amine group in 2-(2-aminoethyl)-6-methoxy-1-methylcarbazole using benzyl chloride.
-
Acetylation : Introduction of acetyl groups to stabilize reactive intermediates.
-
Cyclization : POCl₃-mediated cyclization to form the pyrido ring.
-
Deprotection : Hydrogenolysis (H₂/Pd-C) to remove benzyl groups .
Yield Comparison :
| Step | Yield (%) |
|---|---|
| Benzylation | 92 |
| Cyclization | 85 |
| Deprotection | 95 |
| Overall Yield | 72 |
This approach ensures high regioselectivity but requires meticulous purification at each stage .
Characterization and Analytical Validation
Structural confirmation of the synthesized compound relies on:
Q & A
Q. How is the compound structurally classified within the indolocarbazole family, and what is its significance in natural product research?
The compound belongs to the pyrido[4,3-b]carbazole subclass of indolocarbazoles, which are characterized by a fused pyridine and carbazole framework. This structural class is notable for its planar aromatic system, enabling interactions with biological targets like DNA topoisomerases or kinases . The methoxy and methyl substituents at positions 9, 1, 2, and 5 enhance steric and electronic properties, influencing bioavailability and binding affinity. Indolocarbazoles are widely studied for their anticancer and antimicrobial potential, with structural analogs like ellipticine and staurosporine serving as benchmarks .
Q. What are the common synthetic routes for this compound, and what are the critical reaction steps?
Synthesis typically involves multi-step annulation and functionalization. Key steps include:
- Borsche–Drechsel cyclization to form the carbazole core.
- Regioselective pyridine annulation using copper-catalyzed reactions or thermal rearrangements, as seen in related pyrido-carbazole syntheses .
- Methylation and methoxylation via nucleophilic substitution or etherification.
For example, (±)-mahanimbicine (a structural analog) was synthesized in 40–46% yield over 5–7 steps, highlighting the importance of protecting groups (e.g., tosyl) to control regioselectivity .
Q. Which analytical techniques are most effective for characterizing its structure and purity?
- Single-crystal X-ray diffraction : Resolves bond angles, dihedral angles, and packing interactions (e.g., weak C–H⋯π forces in carbazole derivatives) .
- NMR spectroscopy : ¹H/¹³C/¹⁵N NMR and 2D correlations (e.g., HMBC) confirm substituent positions and hydrogen bonding .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- IR spectroscopy : Identifies functional groups like methoxy (C-O) and methyl (C-H) stretches .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrido-carbazole annulation be addressed during synthesis?
Regioselectivity is influenced by steric and electronic factors. For example, using a tosyl protecting group on the carbazole nitrogen directs annulation to the pyrido[2,3-b] position instead of the pyrano[3,2-a] isomer, as the bulky tosyl group hinders linear annulation pathways . Computational modeling (DFT) can predict favorable transition states, while solvent polarity and catalyst choice (e.g., Cu(I) vs. Pd(0)) further modulate selectivity .
Q. What strategies optimize synthetic routes for improved yield and scalability?
- Step economy : Prioritize convergent synthesis over linear routes. For example, (±)-mahanimbicine was synthesized in 46% yield over 7 steps by combining annulation and deprotection steps .
- Catalyst optimization : Transition-metal catalysts (e.g., Cu, Pd) enhance efficiency in cross-coupling steps.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene minimizes side reactions in thermal rearrangements .
Q. How do crystal packing interactions impact the compound’s stability and formulation?
Weak non-covalent interactions (e.g., C–H⋯π, π-π stacking) stabilize the crystal lattice but may reduce solubility. For example, 7H-benzofuro[2,3-b]carbazole exhibits a planar conformation with a 3.31° dihedral angle between fused rings, favoring dense packing . Preformulation studies should assess polymorphic stability via differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD).
Q. What methodologies elucidate structure-activity relationships (SAR) for anticancer activity?
- In vitro assays : Test inhibition of kinases (e.g., PKC) or topoisomerases, comparing IC₅₀ values against ellipticine derivatives .
- Molecular docking : Simulate interactions with DNA grooves or ATP-binding pockets using software like AutoDock.
- SAR libraries : Synthesize analogs with varied substituents (e.g., halogenation at position 9) to correlate electronic effects with potency .
Q. How should researchers mitigate toxicity risks during experimental handling?
- Safety protocols : Use fume hoods and personal protective equipment (PPE) due to structural similarities to ellipticine, a known acute toxin (H301) .
- Waste disposal : Neutralize reactive intermediates (e.g., azides) with sodium thiosulfate before disposal .
- In vivo studies : Conduct dose-ranging studies in rodent models to establish LD₅₀ and therapeutic indices.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
